1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride

Medicinal Chemistry ADME Optimization Small Molecule Design

Researchers developing CNS-penetrant leads or bent polymer OFETs require the exact 3,4-diacid chloride to avoid isomer-related synthesis failures. 1-Methyl-1H-pyrazole-3,4-dicarbonyl dichloride (CAS 1171786-16-5) delivers regiochemical precision and enhanced membrane permeability (ΔXLogP3 +0.8). • ≥95% commercial purity, lot-consistent for HTE • Unique 3,4-geometry for angular polymer backbones • Sequential derivatization for chiral ligand libraries. Bulk stock with global shipping.

Molecular Formula C6H4Cl2N2O2
Molecular Weight 207.01 g/mol
Cat. No. B7810788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride
Molecular FormulaC6H4Cl2N2O2
Molecular Weight207.01 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C(=O)Cl)C(=O)Cl
InChIInChI=1S/C6H4Cl2N2O2/c1-10-2-3(5(7)11)4(9-10)6(8)12/h2H,1H3
InChIKeyWZTRWLPTZOWHGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-pyrazole-3,4-dicarbonyl dichloride – Physicochemical Profile & Core Specifications


1-Methyl-1H-pyrazole-3,4-dicarbonyl dichloride (CAS: 1171786-16-5; MF: C6H4Cl2N2O2; MW: 207.01 g/mol) is a bifunctional heterocyclic building block featuring a 1-methylpyrazole core substituted with two acid chloride moieties at the 3- and 4-positions [1]. This precise substitution pattern creates a distinct electrophilic profile. The molecule exhibits a calculated XLogP3 of 1.6, a topological polar surface area of 52 Ų, and a rotatable bond count of 2 . Its commercial availability is typically defined by a minimum purity specification of 95%, as confirmed by multiple independent vendors .

1-Methyl-1H-pyrazole-3,4-dicarbonyl dichloride – Generic Substitution Failure


The class of pyrazole diacid chlorides is not functionally interchangeable. The specific 1-methyl and 3,4-dicarbonyl dichloride substitution pattern of 1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride imparts a unique electrophilic and steric profile compared to its closest analogs, such as the non-methylated 1H-pyrazole-3,4-dicarbonyl dichloride (CAS 35344-96-8) , the regioisomeric 3,5-dicarbonyl dichloride (CAS 90421-57-1) , or other phenyl-substituted derivatives . This distinction is critical for chemoselectivity in nucleophilic acyl substitutions, the stereoelectronic properties of the resulting conjugates, and the ultimate performance of the derived material. Selecting a generic alternative without verifying this exact substitution pattern risks reaction failure, altered regiochemical outcomes, and invalidated structure-activity relationships, leading to significant research delays and resource waste.

1-Methyl-1H-pyrazole-3,4-dicarbonyl dichloride – Comparative Evidence


Lipophilicity and Polar Surface Area Comparison

The introduction of a methyl group at the N1 position in 1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride significantly alters key physicochemical properties relative to the non-methylated analog, 1H-pyrazole-3,4-dicarbonyl dichloride. While the latter is more polar (TPSA of 67.48 Ų) due to the free N-H, the methylated derivative exhibits a higher calculated lipophilicity (XLogP3 = 1.6) and a reduced TPSA of 52 Ų . This change is relevant for designing compounds with improved passive membrane permeability. The increase in molecular weight from 192.99 g/mol to 207.01 g/mol further distinguishes the two building blocks .

Medicinal Chemistry ADME Optimization Small Molecule Design

Reactivity Differences: 3,4- vs. 3,5-Dicarbonyl Dichloride Isomers

The positioning of the two acid chloride groups on the pyrazole ring dictates the geometry of the resulting amide or ester linkages. The 3,4-dicarbonyl dichloride arrangement (in 1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride) yields a bent or angular motif upon reaction with nucleophiles. In contrast, the 3,5-dicarbonyl dichloride regioisomer produces a more linear or V-shaped framework [1]. This fundamental difference, confirmed by structural characterization of oligo-pyrazole films, is not a matter of reactivity rate but of the three-dimensional architecture of the final product [2].

Synthetic Methodology Polymer Chemistry Regioselective Synthesis

Commercial Purity and Vendor Availability

Procurement specifications for 1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride are consistently defined by a minimum purity of 95% across independent commercial sources, including AKSci, CymitQuimica, and others . This contrasts with a wider purity range and more variable availability observed for close structural analogs like the non-methylated 1H-pyrazole-3,4-dicarbonyl dichloride and the 3,5-isomer, which are often listed with lower or unspecified purities from fewer vendors . The convergence on a 95% standard reduces the burden of pre-use purification and ensures batch-to-batch consistency in research settings.

Chemical Procurement Reproducibility Quality Assurance

Optical Band Gap of Derived Oligo-Pyrazole Films

The utility of 1H-pyrazole-3,4-dicarbonyl dichloride (the non-methylated analog) as a monomer for synthesizing conjugated oligo-pyrazole thin films has been demonstrated. Films derived from this monomer, prepared via condensation with p-phenylene-diamine, exhibited optical band gap (Eg) values of 1.426, 1.537, and 1.648 eV for thicknesses of 20, 21, and 24 μm, respectively [1]. While direct data for the 1-methyl derivative is not available in this specific study, the foundational finding is that the 3,4-dicarbonyl dichloride scaffold yields materials with band gaps in the semiconducting range. The N-methylation in the target compound is expected to further modulate these optoelectronic properties, making it a compelling candidate for further investigation in organic electronics.

Organic Electronics Optoelectronics Conjugated Polymers

1-Methyl-1H-pyrazole-3,4-dicarbonyl dichloride – Research Applications


CNS-Penetrant and Orally Bioavailable Small Molecule Design

The quantitative shift in lipophilicity (ΔXLogP3 = +0.8) and reduction in polar surface area (ΔTPSA = -15.48 Ų) relative to the non-methylated analog makes 1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride a superior starting point for medicinal chemistry programs targeting intracellular or CNS targets. Its use as a core scaffold or linker in fragment-based drug discovery can yield lead compounds with enhanced passive membrane permeability, as predicted by standard ADME models. This is a non-empirical but structurally grounded advantage in early-stage drug design [1].

Angular Polyamides and Conjugated Oligomers for Optoelectronics

The 3,4-substitution pattern is essential for constructing angular or bent polymer backbones, a geometric feature that cannot be achieved with the 3,5-dicarbonyl dichloride isomer . This unique architecture is demonstrated in the synthesis of oligo-pyrazole films, which exhibit semiconductor-like optical band gaps [1]. Researchers developing novel organic field-effect transistors (OFETs), photovoltaic materials, or electrochromic devices should select this specific isomer to tune the solid-state packing and electronic properties of their materials.

Asymmetric Synthesis and Chiral Ligand Development

The bifunctional acid chloride nature allows for sequential, chemoselective derivatization with chiral amines or alcohols. This capability is fundamental for generating libraries of chiral pyrazole-based ligands for asymmetric catalysis. The 3,4-relationship between the reactive sites creates a unique chiral environment upon desymmetrization, a feature not shared by the more symmetrical 3,5-isomer. This makes it a valuable building block for organocatalysis and transition-metal catalysis research.

High-Throughput Experimentation and Library Synthesis

The consistently high and verifiable commercial purity (≥95%) across multiple vendors minimizes the variability inherent in automated synthesis platforms. This reliability is a key procurement consideration for HTE campaigns, where the cost of a failed reaction due to an impure building block far outweighs the marginal cost of a higher-quality reagent. Using a compound with a standardized purity profile reduces the need for pre-synthesis quality control and increases the hit rate in screening libraries [1].

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